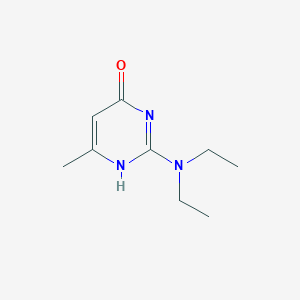

2-(diethylamino)-6-methylpyrimidin-4-ol

説明

Structure

3D Structure

特性

IUPAC Name |

2-(diethylamino)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-4-12(5-2)9-10-7(3)6-8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCPECCCWDWTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195272 | |

| Record name | 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42487-72-9 | |

| Record name | 2-(Diethylamino)-4-hydroxy-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42487-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042487729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(diethylamino)-6-methylpyrimidin-4-ol chemical properties and structure

An In-Depth Technical Guide to 2-(diethylamino)-6-methylpyrimidin-4-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of this compound (CAS No: 42487-72-9). Primarily known as a principal metabolite of the organophosphorus insecticide Pirimiphos-methyl, this pyrimidine derivative is of significant interest to researchers in environmental science, toxicology, and drug development. This document consolidates available experimental data with theoretical predictions to offer a robust resource for scientists. We will delve into its pronounced tautomerism, outline a logical synthetic pathway, detail its spectroscopic signature, and discuss its known biological context and toxicological profile.

Chemical Identity and Structure

This compound is a substituted aminopyrimidine. Its core structure is a six-membered heterocyclic aromatic ring containing two nitrogen atoms.

| Identifier | Data | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 42487-72-9 | [2] |

| Molecular Formula | C₉H₁₅N₃O | [2] |

| Molecular Weight | 181.23 g/mol | [2] |

| Synonyms | 2-Diethylamino-6-hydroxy-4-methylpyrimidine, 2-Diethylamino-6-methyl-4-pyrimidinol, 2-(Diethylamino)-6-methylpyrimidin-4(1H)-one | [2][3] |

Critical Structural Feature: Keto-Enol Tautomerism

A fundamental characteristic of hydroxypyrimidines is their existence in a state of tautomeric equilibrium. The compound can exist as the aromatic hydroxyl (enol) form, 2-(diethylamino)-6-methylpyrimidin-4-ol , or the non-aromatic keto (amide) form, 2-(diethylamino)-6-methylpyrimidin-4(1H )-one . For pyrimidin-4-ones, computational and experimental studies have shown that the keto tautomer is significantly more stable and is the predominant form under standard conditions.[4] This preference is largely attributed to the greater bond strength of the carbon-oxygen double bond (C=O) in the keto form compared to the carbon-carbon double bond (C=C) in the enol form.[5][6] All subsequent discussions of spectroscopic and reactive properties will assume the predominance of the keto tautomer.

References

- 1. 2-DIETHYLAMINO-6-METHYL-PYRIMIDIN-4-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | C9H15N3O | CID 135448147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-DIETHYLAMINO-6-HYDROXY-4-METHYLPYRIMIDINE | 42487-72-9 [amp.chemicalbook.com]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data of 2-(diethylamino)-6-methylpyrimidin-4-ol: A Technical Guide

This guide provides a detailed analysis of the spectroscopic signature of 2-(diethylamino)-6-methylpyrimidin-4-ol, a substituted pyrimidine of interest in various chemical and biological research fields. As a derivative of the pyrimidine core, which is fundamental to life in the form of nucleobases, understanding its structural and electronic properties through spectroscopic methods is crucial for its application in drug development and metabolic studies.[1][2] This document offers an in-depth look at its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy characteristics, providing both available experimental data and predictive analysis based on structurally related compounds.

Molecular Structure and Tautomerism

This compound (C₉H₁₅N₃O, Molar Mass: 181.23 g/mol ) can exist in tautomeric forms, primarily the pyrimidin-4-ol and pyrimidin-4(1H)-one forms.[3] This equilibrium is a key consideration in interpreting spectroscopic data, as the predominant form can be influenced by the solvent and physical state.

References

An In-Depth Technical Guide to the Biological Activity of 2-(diethylamino)-6-methylpyrimidin-4-ol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This guide focuses on a specific derivative, 2-(diethylamino)-6-methylpyrimidin-4-ol, a compound for which specific biological data is not extensively documented in public literature. The absence of specific data necessitates a structured and predictive approach to its biological evaluation. This document serves as a comprehensive technical roadmap for the systematic investigation of the biological potential of this compound. We will first briefly touch upon the known context of this molecule and then delve into a series of proposed experimental frameworks for elucidating its potential antimicrobial, anticancer, and antiviral activities. The protocols detailed herein are based on established methodologies for the evaluation of analogous pyrimidine derivatives and are designed to provide a robust foundation for future research and drug discovery efforts.

Introduction: The Pyrimidine Scaffold and this compound

Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the ring. This fundamental structure is integral to life, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] The inherent bioactivity of the pyrimidine nucleus has made it a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological effects.[1]

This compound, also known as DEAMPY or 2-(Diethylamino)-4-hydroxy-6-methylpyrimidine, is a pyrimidine derivative whose primary documented role is as a transformation product of the pesticide Pirimiphos-methyl.[2] While its synthesis is established and it is commercially available, its intrinsic biological activities remain largely unexplored. The structural features of this molecule, including the pyrimidin-4-ol core and the diethylamino substitution at the 2-position, suggest the potential for a range of biological interactions that warrant a thorough investigation. This guide outlines a proposed research program to systematically characterize the biological activity profile of this compound.

Proposed Investigational Workflow: A Multi-Faceted Approach

Given the broad therapeutic potential of pyrimidine derivatives, a multi-pronged screening approach is recommended for this compound. The following sections detail proposed experimental workflows for assessing its antimicrobial, anticancer, and antiviral activities.

Caption: Proposed investigational workflow for this compound.

Antimicrobial Activity Evaluation

The pyrimidine nucleus is a common feature in many antimicrobial agents.[1] Therefore, a primary area of investigation for this compound should be its potential antibacterial and antifungal properties.

Rationale for Experimental Choices

A tiered approach is proposed, starting with a broad primary screen to identify any activity, followed by more quantitative assays to determine the potency and spectrum of activity. The choice of microbial strains should include representative Gram-positive and Gram-negative bacteria, as well as a common fungal species, to provide a comprehensive initial assessment.

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the in vitro antimicrobial activity of this compound against a panel of pathogenic microorganisms.

Materials:

-

This compound

-

Bacterial Strains: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

Fungal Strain: Candida albicans (ATCC 10231)

-

Positive Controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal)

-

Negative Control: Dimethyl sulfoxide (DMSO)

-

Culture Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

96-well microtiter plates

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Microorganism Preparation: Inoculate fresh cultures of the test microorganisms and incubate until they reach the logarithmic growth phase. Adjust the turbidity of the microbial suspensions to a 0.5 McFarland standard.

-

Broth Microdilution Assay:

-

Dispense 100 µL of the appropriate culture medium into each well of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculate each well with 5 µL of the prepared microbial suspension.

-

Include wells for positive and negative controls.

-

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

| Microorganism | Gram Stain/Type | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |

| S. aureus | Gram-positive | To be determined | Ciprofloxacin: Value |

| B. subtilis | Gram-positive | To be determined | Ciprofloxacin: Value |

| E. coli | Gram-negative | To be determined | Ciprofloxacin: Value |

| P. aeruginosa | Gram-negative | To be determined | Ciprofloxacin: Value |

| C. albicans | Fungus | To be determined | Fluconazole: Value |

Anticancer Activity Evaluation

The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them prime candidates for anticancer drug development, often acting as antimetabolites or kinase inhibitors.[1]

Rationale for Experimental Choices

An initial screening against a panel of cancer cell lines from different tissue origins will provide a broad overview of the compound's potential cytotoxic effects. The MTT assay is a well-established, colorimetric method for assessing cell viability and is a suitable choice for primary screening.

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic activity of this compound against a panel of human cancer cell lines.

Materials:

-

This compound

-

Human Cancer Cell Lines: MCF-7 (breast), A549 (lung), HepG2 (liver), HCT116 (colon)

-

Normal Cell Line: WI-38 (human lung fibroblast) for selectivity assessment

-

Positive Control: Doxorubicin

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include wells for vehicle control (DMSO) and positive control (Doxorubicin).

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

| Cell Line | Tissue of Origin | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin |

| MCF-7 | Breast Cancer | To be determined | Value |

| A549 | Lung Cancer | To be determined | Value |

| HepG2 | Liver Cancer | To be determined | Value |

| HCT116 | Colon Cancer | To be determined | Value |

| WI-38 | Normal Lung Fibroblast | To be determined | Value |

Antiviral Activity Evaluation

Pyrimidine derivatives have been investigated for their ability to inhibit the replication of various viruses.[3]

Rationale for Experimental Choices

A cell-based assay is the most direct way to assess the antiviral activity of a compound. A plaque reduction assay is a classic and reliable method for quantifying the inhibition of viral replication. The choice of virus should be based on current public health relevance and the availability of established laboratory models. Influenza A virus is a suitable starting point.

Experimental Protocol: Plaque Reduction Assay

Objective: To determine the in vitro antiviral activity of this compound against Influenza A virus.

Materials:

-

This compound

-

Influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1))

-

Madin-Darby Canine Kidney (MDCK) cells

-

Positive Control: Oseltamivir

-

Minimal Essential Medium (MEM)

-

Trypsin

-

Agarose

Procedure:

-

Cell Culture: Grow MDCK cells to confluence in 6-well plates.

-

Virus Infection: Wash the cell monolayers and infect them with a known amount of virus (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and agarose.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-3 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Caption: Workflow for the plaque reduction assay.

Conclusion and Future Directions

While this compound is a known chemical entity, its biological activities are yet to be systematically characterized. The experimental frameworks presented in this guide provide a comprehensive and technically sound approach to unveil its potential as an antimicrobial, anticancer, or antiviral agent. The pyrimidine core suggests a high probability of biological activity, and the proposed studies are the essential next steps in determining the therapeutic potential of this compound. Positive results from these primary screens would warrant further investigation into the mechanism of action, structure-activity relationships, and in vivo efficacy.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | C9H15N3O | CID 135448147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Derivatives of 2-(diethylamino)-6-methylpyrimidin-4-ol: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the pyrimidine core stands as a "privileged scaffold." Its presence in the fundamental building blocks of life, DNA and RNA, foreshadows its profound capacity for interaction with biological systems.[1] This guide delves into the chemistry and potential applications of a specific, yet versatile, member of this family: 2-(diethylamino)-6-methylpyrimidin-4-ol .

Initially identified as a primary metabolite of the organophosphate insecticide Pirimiphos-methyl, this compound might be relegated to environmental chemistry.[2][3] However, its inherent structure—a substituted 2-aminopyrimidine—positions it as an ideal starting point for the synthesis of novel derivatives with significant therapeutic potential. The 2-aminopyrimidine motif is a cornerstone of numerous approved kinase inhibitors, renowned for its ability to mimic the adenine ring of ATP and competitively bind to the enzyme's active site.[4][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic roadmap for synthesizing, characterizing, and evaluating derivatives of this compound. We will explore the causal logic behind synthetic choices, detail field-proven experimental protocols, and ground all claims in verifiable, authoritative sources.

Chapter 1: The Core Moiety - this compound

The journey into derivatization begins with a thorough understanding of the parent compound.

Physicochemical Properties

This compound is a white to off-white solid. It exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms, a critical consideration for its reactivity and biological interactions.

| Property | Value | Source(s) |

| CAS Number | 42487-72-9 | [6] |

| Molecular Formula | C₉H₁₅N₃O | [6] |

| Molecular Weight | 181.23 g/mol | [6] |

| Melting Point | 133-134 °C | [7] |

| Boiling Point | 266.0±23.0 °C (Predicted) | [7] |

| pKa | 10.28±0.50 (Predicted) | [7] |

| Known Significance | Metabolite of Pirimiphos-methyl | [2] |

Synthesis of the Core Scaffold

The most direct synthesis involves the condensation of an N,N-diethylguanidine salt with a β-ketoester equivalent, such as diketene or ethyl acetoacetate. A patented industrial process provides a robust template for this reaction.[8]

Principle: This protocol is based on the acid-catalyzed cyclocondensation reaction between N,N-diethylguanidine and a diketene precursor. The strong acid medium facilitates the reaction to form the stable pyrimidine ring.

Materials:

-

N,N-Diethylguanidine sulfate

-

Diketene

-

Concentrated Sulfuric Acid (H₂SO₄) or Oleum

-

Sodium Hydroxide (NaOH) solution (e.g., 40% w/v)

-

Water

-

Appropriate organic solvents (e.g., n-propanol for heating, an extraction solvent like methyl isobutyl ketone)

Procedure:

-

Step 1: Preparation of Reactant Solutions.

-

Carefully prepare a solution of diketene in a suitable inert solvent.

-

In a separate vessel, dissolve N,N-diethylguanidine sulfate in a strongly acidic medium like oleum or concentrated sulfuric acid, maintaining the temperature below 30°C to control the exothermic reaction.

-

-

Step 2: Reaction.

-

In a suitable reactor, combine the diketene solution with the acidic guanidine solution. The patent describes a continuous process, but for lab scale, a controlled batch addition is appropriate.[8] Maintain the temperature below 20°C during the initial mixing.

-

-

Step 3: Cyclization.

-

Heat the reaction mixture to facilitate cyclization. Refluxing in a solvent like n-propanol (approx. 95°C) for a short period (e.g., 10-30 minutes) is effective.[8]

-

-

Step 4: Work-up and Isolation.

-

Cool the reaction mixture and cautiously dilute it with water.

-

Neutralize the acidic mixture by slow addition of a concentrated NaOH solution until the pH is approximately 7. The product will precipitate out of the aqueous solution.

-

Filter the solid precipitate, wash it thoroughly with water to remove inorganic salts, and dry it under a vacuum.

-

-

Step 5: Purification.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[7]

-

Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Chapter 2: Strategic Derivatization Pathways

The therapeutic potential of the core scaffold is unlocked through strategic chemical modifications. The most versatile handle for derivatization is the hydroxyl group at the C4 position. Activating this position opens the door to a vast array of derivatives.

Caption: General workflow for the derivatization of the core scaffold.

Activation: Synthesis of the 4-Chloro Intermediate

The conversion of the C4-hydroxyl group into a chlorine atom is the most critical step, transforming a poor leaving group (–OH) into an excellent one (–Cl) for subsequent nucleophilic aromatic substitution (SₙAr) reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[9][10]

Principle: The lone pair on the oxygen of the pyrimidinol attacks the electrophilic phosphorus atom of POCl₃. Subsequent steps, often facilitated by a base like pyridine or heat, lead to the elimination of a phosphate byproduct and formation of the chloro-pyrimidine. The reaction effectively dehydrates and chlorinates the substrate.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Optional: N,N-Dimethylaniline or Pyridine

-

Toluene or another high-boiling inert solvent

-

Ice water

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

-

Step 1: Reaction Setup.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend or dissolve this compound (1 equivalent) in an excess of POCl₃ (5-10 equivalents). The reaction can also be run in a solvent like toluene.

-

-

Step 2: Reaction.

-

Gently heat the mixture to reflux (the boiling point of POCl₃ is ~106 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

-

Step 3: Quenching.

-

After completion, cool the reaction mixture to room temperature.

-

CAUTION: Highly exothermic and releases HCl gas. Very slowly and carefully, pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring in a well-ventilated fume hood.

-

-

Step 4: Neutralization and Extraction.

-

Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

-

Step 5: Isolation and Purification.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel to obtain the pure 2-(diethylamino)-4-chloro-6-methylpyrimidine.

-

Validation: Confirm the structure via NMR and MS. The disappearance of the –OH proton signal and the characteristic mass spectrum will validate the transformation.

Derivatization via Nucleophilic Aromatic Substitution

With the activated 4-chloro intermediate in hand, a diverse library of derivatives can be synthesized. The electron-withdrawing nature of the pyrimidine ring nitrogens facilitates SₙAr reactions at the C4 position.

Principle: This protocol utilizes a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) or a thermally driven SₙAr to couple an aniline (or other amine) to the C4 position of the pyrimidine ring.[8][11] This is a cornerstone reaction for creating scaffolds that target kinase ATP-binding sites.[12]

Materials:

-

2-(diethylamino)-4-chloro-6-methylpyrimidine

-

Substituted aniline (or other amine, 1.1 equivalents)

-

For Buchwald-Hartwig:

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Ligand (e.g., Xantphos, BINAP)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

-

For SₙAr:

-

Solvent (e.g., n-Butanol, Isopropanol)

-

Optional: Acid catalyst (e.g., conc. HCl)

-

Procedure (Buchwald-Hartwig Method):

-

Step 1: Reaction Setup.

-

To an oven-dried flask, add the 2-(diethylamino)-4-chloro-6-methylpyrimidine (1 eq.), the aniline derivative (1.1 eq.), the base (1.4 eq.), the palladium catalyst (e.g., 2 mol %), and the ligand (e.g., 4 mol %).

-

-

Step 2: Reaction.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

-

Step 3: Work-up.

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

-

Step 4: Purification.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired C4-anilino derivative.

-

Chapter 3: Biological Activity and Therapeutic Potential

The primary rationale for synthesizing derivatives of this scaffold is its potential as a kinase inhibitor. The 2-aminopyrimidine structure is a well-established pharmacophore that makes key hydrogen bond interactions in the hinge region of the kinase ATP-binding pocket.[4][13]

Targeting Cyclin-Dependent Kinases (CDK4/6)

Dysregulation of the cell cycle is a hallmark of cancer, and the Cyclin D/CDK4/6-Rb pathway is a critical checkpoint.[14] Several highly successful FDA-approved drugs (Palbociclib, Ribociclib, Abemaciclib) are CDK4/6 inhibitors built upon a 2-aminopyrimidine scaffold.[15] They function by preventing the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F sequestered, leading to G1 cell cycle arrest.

Caption: Simplified CDK4/6-Rb signaling pathway targeted by pyrimidine inhibitors.

Structure-Activity Relationship (SAR) Insights

Based on extensive research into pyrimidine-based kinase inhibitors, a predictive SAR can be established to guide the synthesis of novel derivatives.[1][16]

| Position | Modification | Expected Impact on Activity | Rationale |

| C2-amino | The diethylamino group is present. | Provides a key hydrogen bond acceptor (N1) and donor (exocyclic NH, if present). The alkyl groups occupy a hydrophobic pocket. | Mimics the adenine structure for hinge binding.[5] |

| C4-position | Addition of substituted anilines or other aryl groups. | Crucial for potency and selectivity. Substituents can target specific sub-pockets in the kinase active site. | Extends into the ATP-binding site, forming additional interactions.[1] |

| C5-position | Small, flat substituents (e.g., F, CN). | Can enhance potency by interacting with the ribose pocket. | Fills space and can form favorable interactions. |

| C6-methyl | The methyl group is present. | Fills a small hydrophobic pocket; modifications can tune selectivity. | Interacts with a specific region of the active site. |

Table of Representative Aminopyrimidine Kinase Inhibitors

To provide a quantitative context for the potential of new derivatives, the following table lists the activities of known 2-aminopyrimidine-based kinase inhibitors.

| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |

| Alisertib (MLN8237) | Aurora A | 1.2 | [17] |

| Barasertib (AZD1152) | Aurora B | 0.37 | [17] |

| Imatinib | Bcr-Abl | ~250-1000 | [12] |

| Compound 17 (Piperidinyl pyrimidine) | IKK-2 | 1300 | [18] |

| Palbociclib (PD-0332991) | CDK4 / CDK6 | 11 / 16 | [15] |

| Ribociclib (LEE011) | CDK4 / CDK6 | 10 / 39 | [15] |

Conclusion and Future Directions

The scaffold of this compound, while humble in its origins as a pesticide metabolite, represents a starting point rich with potential. Its inherent 2-aminopyrimidine structure is a validated pharmacophore for targeting one of the most critical enzyme families in oncology: the protein kinases. By employing robust and logical synthetic strategies—primarily the activation of the C4 position via chlorination followed by nucleophilic substitution—a diverse library of novel compounds can be generated.

The insights from existing structure-activity relationships for CDK4/6 and other kinase inhibitors provide a clear and rational path for designing derivatives with high potential for potent and selective biological activity. The protocols and data presented in this guide offer a comprehensive framework for any research program aimed at exploring this promising chemical space. Future work should focus on the synthesis of a focused library of C4-anilino derivatives and their subsequent screening against a panel of cancer-relevant kinases to uncover novel therapeutic leads.

References

- 1. benchchem.com [benchchem.com]

- 2. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]

- 3. Pirimiphos-methyl (Ref: OMS 1424) [sitem.herts.ac.uk]

- 4. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(diethylamino)-6-methylpyrimidin-4-ol as a Metabolite of Pirimiphos-methyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(diethylamino)-6-methylpyrimidin-4-ol, a principal metabolite of the organophosphorus insecticide pirimiphos-methyl. We will delve into the metabolic pathways leading to its formation, its physicochemical properties, toxicological profile, and environmental fate. This guide also presents a detailed, field-proven protocol for the sensitive and specific quantification of this compound in human urine using Solid-Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a critical tool for human biomonitoring and exposure assessment.

Introduction: Pirimiphos-methyl and its Metabolic Fate

Pirimiphos-methyl, chemically known as O-(2-diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate, is a broad-spectrum organophosphorus insecticide and acaricide.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] Understanding the metabolism of pirimiphos-methyl is crucial for assessing its toxicological risk and for developing robust biomonitoring methods to evaluate human exposure.

Upon absorption, pirimiphos-methyl undergoes extensive metabolism in plants and animals through several key transformation processes.[3][4] These include oxidative desulfuration to its more toxic "oxon" form, hydrolysis of the phosphorothioate bond, N-de-ethylation of the diethylamino group, and conjugation with endogenous molecules like glucuronic acid.[3][4][5] One of the most significant metabolic pathways is the hydrolysis of the P-O-C (phosphorus-oxygen-pyrimidine) bond, which cleaves the molecule, leading to the formation of the pyrimidinol metabolite, this compound.[5][6] This metabolite, also known by the code R46382 or as DEAMPY, is a key biomarker of pirimiphos-methyl exposure and is readily excreted in urine.[3][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing analytical methods and predicting its environmental behavior.

| Property | Value | Source |

| Chemical Formula | C₉H₁₅N₃O | [7] |

| Molecular Weight | 181.23 g/mol | [7] |

| CAS Number | 42487-72-9 | [7] |

| Appearance | Solid | [2] |

| Melting Point | 133-134 °C | [8] |

| pKa (Predicted) | 10.28 ± 0.50 | [8] |

| LogP (Predicted) | 0.4 | [2] |

Metabolic Pathways and Enzymology

The biotransformation of pirimiphos-methyl is a multi-step process involving both Phase I and Phase II metabolic enzymes. The formation of this compound is a critical detoxification step.

Phase I Metabolism: Hydrolysis

The primary pathway leading to the formation of this compound is the hydrolysis of the phosphorothioate ester linkage in pirimiphos-methyl.[5] This reaction is catalyzed by esterases, a broad class of enzymes that cleave ester bonds.[3][9] While specific esterase isozymes involved in pirimiphos-methyl hydrolysis have not been definitively identified in humans, studies in various organisms have shown the importance of esterase activity in its metabolism and in conferring resistance to the insecticide.[3][9]

In parallel, pirimiphos-methyl can be activated via oxidative desulfuration to pirimiphos-methyl-oxon, a much more potent acetylcholinesterase inhibitor. This bioactivation is mediated by cytochrome P450 (CYP) monooxygenases.[10] The oxon form is also subject to hydrolysis, yielding this compound.

Further Metabolism: N-Dealkylation and Phase II Conjugation

Following its formation, this compound can undergo further metabolism. This includes the sequential loss of its two N-ethyl groups (N-de-ethylation), leading to the formation of 2-(ethylamino)-6-methylpyrimidin-4-ol and subsequently 2-amino-6-methylpyrimidin-4-ol.[3][6]

As a Phase II reaction, the hydroxyl group on the pyrimidine ring of this compound and its de-ethylated metabolites makes them substrates for conjugation reactions. The most prominent of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[1][4] This process attaches a glucuronic acid moiety to the metabolite, significantly increasing its water solubility and facilitating its excretion from the body via urine.[11] While specific UGT isoforms responsible for the glucuronidation of pirimiphos-methyl metabolites have not been fully elucidated, the UGT1A and UGT2B subfamilies are known to be heavily involved in the metabolism of a wide range of xenobiotics.[12][13]

Toxicological Profile

The toxicological assessment of this compound is essential for understanding the overall risk associated with pirimiphos-methyl exposure.

Acute Toxicity

Studies in rats have determined the acute oral LD₅₀ of this compound to be between 800 and 1600 mg/kg body weight.[6] This indicates that the acute toxicity of this metabolite is of the same order of magnitude as the parent compound, pirimiphos-methyl.[6] However, it is significantly less toxic than the pirimiphos-methyl-oxon metabolite, which is a potent acetylcholinesterase inhibitor.[5]

Genotoxicity

Environmental Fate

This compound is not only a biological metabolite but also an environmental transformation product of pirimiphos-methyl.[2][9] Its fate in the environment is governed by its physicochemical properties and susceptibility to various degradation processes.

Pirimiphos-methyl can undergo hydrolysis in soil and water, leading to the formation of this compound.[16] The persistence of this metabolite in the environment is a key consideration for environmental risk assessment. Important parameters include its soil degradation half-life and soil sorption coefficient (Koc). A long half-life indicates greater persistence, while a low Koc suggests higher mobility in soil and a potential to leach into groundwater.[17][18] While specific experimental data for the half-life and Koc of this compound are limited, its relatively low predicted LogP suggests it would have moderate to low sorption to soil organic matter and thus a potential for mobility.[2][19]

Analytical Methodology: Quantification in Human Urine

Accurate and sensitive measurement of this compound in biological matrices is paramount for assessing human exposure to pirimiphos-methyl. The following protocol details a robust and validated method for its quantification in human urine using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Rationale for Method Selection

LC-MS/MS is the gold standard for the analysis of pesticide metabolites in biological fluids due to its high selectivity and sensitivity.[12][20] Coupling this with a solid-phase extraction (SPE) sample preparation step allows for the effective removal of matrix interferences and pre-concentration of the analyte, leading to improved method performance.[1][6] Given that a significant portion of the metabolite is excreted as a glucuronide conjugate, an enzymatic hydrolysis step is incorporated to measure the total this compound concentration.[10][21]

Experimental Protocol

Step 1: Sample Preparation (Enzymatic Hydrolysis and SPE)

-

Sample Collection and Storage: Collect mid-stream urine samples in polypropylene containers. If not analyzed immediately, store samples at -20°C or below.

-

Enzymatic Hydrolysis:

-

Pipette 1 mL of urine into a 15 mL polypropylene tube.

-

Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analogue of the analyte).

-

Add 500 µL of 1 M ammonium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase from Helix pomatia.

-

Vortex briefly and incubate at 37°C for 4 hours or overnight.

-

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode polymeric SPE cartridge (e.g., Oasis HLB, 60 mg) with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte with 2 x 1.5 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

-

Step 2: LC-MS/MS Analysis

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

The selection of appropriate precursor and product ions is critical for the selectivity of the method. For this compound (C₉H₁₅N₃O, MW 181.23), the protonated molecule [M+H]⁺ at m/z 182.1 would be the precursor ion. Product ions would be generated by fragmentation of the precursor ion in the collision cell. While specific transitions should be optimized experimentally, plausible transitions could involve the loss of neutral molecules or fragmentation of the diethylamino group.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3 - Quantifier) | Product Ion (Q3 - Qualifier) |

| This compound | 182.1 | To be determined empirically | To be determined empirically |

| Internal Standard | Appropriate m/z | To be determined empirically | To be determined empirically |

Step 3: Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:

-

Selectivity: Absence of interfering peaks at the retention time of the analyte in blank matrix samples.

-

Linearity: A linear relationship between the concentration and the instrument response over a defined range, with a correlation coefficient (r²) > 0.99.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Accuracy and Precision: Determined by analyzing quality control samples at different concentration levels. Accuracy should typically be within ±15% of the nominal value, and precision (expressed as the relative standard deviation, RSD) should be ≤15%.

-

Matrix Effect: Assessment of the suppression or enhancement of the analyte signal due to co-eluting matrix components.

-

Recovery: The efficiency of the extraction process.

Conclusion

This compound is a key metabolite of the insecticide pirimiphos-methyl, formed primarily through enzymatic hydrolysis. Its detection and quantification in biological samples, particularly urine, serve as a reliable biomarker for assessing human exposure. This technical guide has provided a detailed overview of its formation, properties, and toxicological significance. The presented SPE-LC-MS/MS protocol offers a robust and sensitive framework for its analysis, enabling researchers and scientists to conduct accurate exposure and risk assessments. Further research is warranted to definitively identify the specific enzyme isoforms involved in its metabolism and to expand upon its toxicological and environmental fate profiles.

References

- 1. Automated solid-phase extraction-liquid chromatography-tandem mass spectrometry analysis of 6-acetylmorphine in human urine specimens: application for a high-throughput urine analysis laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. O-{2-(Diethylamino)-6-[(methylsulfanyl)methyl]pyrimidin-4-yl} O-ethyl O-propyl phosphorothioate | C15H28N3O3PS2 | CID 53470565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eurofins.com.au [eurofins.com.au]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. UDP-glucuronosyltransferases (UGTs) and their related metabolic cross-talk with internal homeostasis: A systematic review of UGT isoforms for precision medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | C9H15N3O | CID 135448147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. biotoxicity.com [biotoxicity.com]

- 16. The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 18. Assessing soil contamination A reference manual [fao.org]

- 19. 2-DIETHYLAMINO-6-METHYL-PYRIMIDIN-4-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. is.muni.cz [is.muni.cz]

The Agrochemical Potential of 2-Aminopyrimidine Derivatives: A Technical Guide for Researchers

The relentless pursuit of global food security necessitates the continuous development of innovative and effective agrochemicals. Within the vast landscape of heterocyclic chemistry, the 2-aminopyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in modulating biological processes in fungi, plants, and insects. This technical guide provides an in-depth exploration of the agrochemical potential of 2-aminopyrimidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, biological activities, mechanisms of action, and structure-activity relationships.

The 2-Aminopyrimidine Core: A Gateway to Diverse Bioactivities

The 2-aminopyrimidine ring system, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 and an amino group at position 2, serves as a versatile building block in medicinal and agricultural chemistry.[1] Its ability to participate in various chemical interactions, including hydrogen bonding and dipole-dipole interactions, underpins its capacity to bind to a wide array of biological targets.[1] This inherent chemical tractability has led to the development of a diverse range of 2-aminopyrimidine derivatives with potent fungicidal, herbicidal, insecticidal, and plant growth-regulating properties.[2][3]

Fungicidal Properties: Combating Plant Pathogens

Derivatives of 2-aminopyrimidine, particularly the anilinopyrimidine class, have established themselves as a significant group of fungicides for controlling a broad spectrum of plant pathogens.[4] Commercially successful examples include cyprodinil and pyrimethanil, which are effective against diseases like gray mold and powdery mildew.[4]

Mechanism of Action: A Two-Pronged Attack

The primary mode of action of anilinopyrimidine fungicides is the inhibition of methionine biosynthesis in fungal pathogens.[4] Specifically, these compounds are thought to interfere with the enzymes cystathionine β-lyase and cystathionine γ-synthase, crucial for the synthesis of this essential amino acid.[4] This disruption of protein synthesis ultimately hinders fungal growth and development.

Recent studies also suggest that the fungicidal activity of anilinopyrimidines is linked to mitochondrial function.[4] This dual mechanism of action contributes to their effectiveness and can help manage the development of resistance.

Experimental Protocol: Synthesis of a 2-Aminopyrimidine Schiff Base Derivative [5]

This protocol describes a general method for the synthesis of 2-aminopyrimidine Schiff base derivatives, which have shown promising antifungal activity.[5]

Materials:

-

2-Aminopyrimidine

-

Substituted benzaldehyde (e.g., o-chloro, m-hydroxy, p-hydroxybenzaldehyde)

-

Methanol or Ethanol

-

Glacial acetic acid or Sodium hydroxide (catalyst)

-

Beaker

-

Microwave reactor (optional, for microwave-assisted synthesis)

-

Thin-layer chromatography (TLC) plate

-

Recrystallization solvent (Methanol or Ethanol)

Procedure:

-

In a beaker, dissolve 2-aminopyrimidine and a substituted benzaldehyde in a minimal amount of methanol or ethanol.

-

Add a few drops of glacial acetic acid or sodium hydroxide as a catalyst.

-

Conventional Method: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using TLC.

-

Microwave-Assisted Method: Place the beaker in a microwave reactor and irradiate at a suitable power and time. Monitor the reaction progress at intervals.

-

Upon completion of the reaction (as indicated by TLC), cool the reaction mixture.

-

The solid product will precipitate out. Filter the precipitate and wash it with a small amount of cold solvent.

-

Recrystallize the crude product from methanol or ethanol to obtain the pure Schiff base derivative.

Herbicidal Activity: Weed Management Solutions

2-Aminopyrimidine derivatives are crucial intermediates in the synthesis of several classes of herbicides, most notably the sulfonylureas.[6][7] These herbicides are known for their high efficacy at low application rates and their selective control of broadleaf weeds in various crops.[8]

Mechanism of Action: Targeting Essential Plant Enzymes

The primary mode of action for many pyrimidine-based herbicides is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[9] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, the herbicides prevent the production of these vital amino acids, leading to the cessation of plant growth and eventual death.

Another emerging herbicidal mechanism of action for certain pyrimidine derivatives is the disruption of pyrimidine biosynthesis itself.[10]

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP) - A Key Herbicide Intermediate [11]

This protocol outlines a common synthetic route to 2-amino-4,6-dimethoxypyrimidine, a key building block for many sulfonylurea herbicides.[11]

Materials:

-

Guanidine nitrate

-

Diethyl malonate

-

Anhydrous methanol

-

Liquid sodium methoxide

-

Reaction vessel with reflux condenser

-

Distillation apparatus

Procedure:

-

In a suitable reaction vessel, combine guanidine nitrate and diethyl malonate in a 1-1.5:1 molar ratio.

-

Add anhydrous methanol and stir to form a homogeneous solution.

-

At a controlled temperature of 40-60°C, add liquid sodium methoxide dropwise to the mixture.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 68°C) and maintain for 3.5 hours.

-

After the reaction, distill off the methanol. The remaining white solid is 2-amino-4,6-dihydroxypyrimidine.

-

This intermediate can then be further reacted in subsequent chlorination and methoxylation steps to yield 2-amino-4,6-dimethoxypyrimidine.

Insecticidal Potential: A Developing Frontier

The application of 2-aminopyrimidine derivatives as insecticides is a growing area of research, with several compounds showing promising activity against a range of insect pests.[10][12][13]

Mechanism of Action: Diverse and Evolving Understanding

The precise mechanism of action for many insecticidal 2-aminopyrimidine derivatives is still under investigation. However, current research points towards several potential modes of action:

-

Insect Growth Regulation: Some derivatives act as insect growth regulators (IGRs), interfering with the developmental processes of insects, such as molting and metamorphosis.[13]

-

Nervous System Disruption: Evidence suggests that some compounds may target the insect's nervous system, potentially by interacting with neurotransmitter receptors.

-

Chitinase Inhibition: Certain spiro pyrimidine derivatives have been shown to inhibit chitinase, an enzyme crucial for the formation of the insect exoskeleton.[10]

Experimental Protocol: Insecticidal Bioassay - Leaf-Dip Method [13]

This protocol is a standard method for evaluating the efficacy of systemic insecticides against sucking insects.

Materials:

-

Test compound (2-aminopyrimidine derivative)

-

Solvent (e.g., acetone)

-

Surfactant

-

Host plant leaves

-

Test insects (e.g., aphids, whiteflies)

-

Petri dishes or ventilated containers

-

Filter paper

Procedure:

-

Prepare a series of concentrations of the test compound in a suitable solvent, adding a surfactant to ensure even spreading.

-

Dip host plant leaves into each test solution for a set period (e.g., 10-30 seconds).

-

Allow the leaves to air dry completely.

-

Place the treated leaves into petri dishes or ventilated containers lined with moist filter paper.

-

Introduce a known number of test insects onto each treated leaf.

-

Include a control group with leaves dipped only in the solvent and surfactant solution.

-

Maintain the containers under controlled environmental conditions (temperature, humidity, and light).

-

Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

Plant Growth Regulation: Enhancing Crop Performance

Beyond pest and weed control, certain 2-aminopyrimidine derivatives have demonstrated the ability to act as plant growth regulators, offering the potential to enhance crop growth and yield.[14][15]

Mechanism of Action: Mimicking Phytohormones

The plant growth-regulating effects of these compounds are often attributed to their ability to mimic the activity of natural plant hormones, such as auxins and cytokinins.[15] This can lead to a range of beneficial effects, including:

The specific structural features of the 2-aminopyrimidine derivatives determine their particular plant growth-regulating properties.

Structure-Activity Relationships (SAR): Designing the Next Generation of Agrochemicals

Understanding the relationship between the chemical structure of 2-aminopyrimidine derivatives and their biological activity is crucial for the rational design of new and improved agrochemicals.

Fungicides: For anilinopyrimidine fungicides, the nature and position of substituents on both the aniline and pyrimidine rings significantly influence their efficacy and spectrum of activity.[4]

Herbicides: In sulfonylurea herbicides, the substituents on the pyrimidine ring, as well as the nature of the bridge connecting it to the sulfonylurea moiety, are critical for their herbicidal potency and crop selectivity.[16]

Insecticides: The insecticidal activity of pyrimidine derivatives is highly dependent on the substituents at various positions of the pyrimidine ring. For example, the introduction of trifluoromethyl or other fluorine-containing groups can significantly enhance insecticidal potency.[3][13]

Environmental Fate and Toxicology: A Critical Consideration

As with all agrochemicals, a thorough understanding of the environmental fate and toxicological profile of 2-aminopyrimidine derivatives is essential for their responsible development and use.

Anilinopyrimidine Fungicides: These compounds can have varying persistence in the environment, and their metabolites should be considered in environmental risk assessments.[11][17]

Sulfonylurea Herbicides: The environmental fate of sulfonylurea herbicides is influenced by factors such as soil pH and organic matter content. They generally exhibit low mammalian toxicity but can be highly active on non-target plants.[8][17]

A comprehensive evaluation of the ecotoxicology of any new 2-aminopyrimidine-based agrochemical is a critical step in its development pipeline.

Conclusion and Future Perspectives

The 2-aminopyrimidine scaffold has proven to be a remarkably fruitful starting point for the discovery and development of a wide range of agrochemicals. Its synthetic accessibility and the diverse biological activities of its derivatives ensure that it will remain a key area of focus for researchers in the agrochemical industry. Future research will likely concentrate on elucidating the mechanisms of action for insecticidal and plant growth-regulating derivatives, exploring novel substitution patterns to enhance efficacy and selectivity, and developing compounds with more favorable environmental profiles. The continued exploration of the chemical space around the 2-aminopyrimidine core holds significant promise for addressing the ongoing challenges in global agriculture.

Visualizations

Synthesis of 2-Aminopyrimidine Schiff Bases

Caption: General reaction scheme for the synthesis of 2-aminopyrimidine Schiff bases.

Mode of Action of Anilinopyrimidine Fungicides

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Occurrence of sulfonylurea, sulfonamide, imidazolinone, and other herbicides in rivers, reservoirs and ground water in the Midwestern United States, 1998 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonylurea Herbicides' Fate in Soil: Dissipation, Mobility, and Other Processes | Weed Technology | Cambridge Core [cambridge.org]

- 11. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase | Auctores [auctoresonline.org]

- 14. jelsciences.com [jelsciences.com]

- 15. Synthesis, Crystal Structure and Herbicidal Activity of a Series of [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide Compounds | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Assessing the ecotoxicological effects of pesticides on non-target plant species - PMC [pmc.ncbi.nlm.nih.gov]

In silico toxicity prediction of 2-(diethylamino)-6-methylpyrimidin-4-ol

An In-Depth Technical Guide to the In Silico Toxicity Prediction of 2-(diethylamino)-6-methylpyrimidin-4-ol

Introduction

In the landscape of chemical safety and pharmaceutical development, the ability to accurately predict the toxicological profile of a compound without resorting to extensive, costly, and ethically complex animal testing is paramount. In silico toxicology, a discipline that leverages computational models to forecast the adverse effects of chemicals, has emerged as an indispensable tool for early-stage hazard identification and risk assessment.[1][2][3] This guide provides a comprehensive, technically-grounded workflow for evaluating the potential toxicity of a specific molecule: this compound.

This compound, a known environmental transformation product of the organophosphate pesticide Pirimiphos-methyl, serves as a pertinent case study.[4] Its presence in the environment necessitates a thorough understanding of its potential impact on human health. By applying a battery of validated computational models, we can construct a detailed toxicological profile, guiding further investigation and informing regulatory considerations. This process aligns with the globally recognized principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), promoting a more efficient and ethical approach to chemical safety.[5][6]

This document is structured to serve as a practical guide for researchers and drug development professionals. It moves from fundamental compound characterization to a detailed, step-by-step predictive workflow using publicly accessible tools, culminating in a synthesized toxicity profile and a critical discussion of the results' interpretation and limitations.

Part 1: Compound Characterization and Physicochemical Profile

Before any computational analysis can begin, a precise definition of the target molecule is essential. All predictive models rely on the molecular structure as their primary input. The key identifiers and computed physicochemical properties for this compound are summarized below. This information forms the digital foundation for the subsequent toxicity assessment.

| Identifier / Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 42487-72-9 | PubChem[4][7] |

| Molecular Formula | C₉H₁₅N₃O | PubChem[4][7] |

| Molecular Weight | 181.23 g/mol | PubChem[4][7] |

| Canonical SMILES | CCN(CC)C1=NC(=CC(=O)N1)C | PubChem[4] |

| Known GHS Classification | Acute Toxicity, Oral (Category 4): "Harmful if swallowed" | ECHA[4][8] |

Part 2: The In Silico Toxicity Assessment Workflow

A robust in silico toxicity assessment is not the result of a single prediction but a systematic process of inquiry. It involves selecting relevant toxicological endpoints, applying a suite of complementary predictive models, and critically evaluating the confidence of each prediction. The goal is to build a weight of evidence for each potential hazard.

The overall workflow is visualized in the diagram below. This process begins with the defined chemical structure and branches into parallel assessments of various toxicity endpoints, ultimately converging into a consolidated risk profile.

Caption: General workflow for in silico toxicity prediction.

Defining the Scope: Selection of Key Toxicity Endpoints

The selection of endpoints is guided by regulatory requirements and their significance in human health risk assessment. For a compound like this compound, the following endpoints are critical:

-

Mutagenicity: The potential to induce genetic mutations is a critical concern as it can be a precursor to cancer. The bacterial reverse mutation assay (Ames test) is the standard screen for this endpoint.[9][10]

-

Carcinogenicity: The potential to cause cancer after long-term exposure. This is often mechanistically linked to mutagenicity.

-

Hepatotoxicity (DILI): Drug-Induced Liver Injury is a leading cause of drug failure in clinical trials and post-market withdrawal.[11][12][13] Predicting DILI risk is therefore a major focus in safety pharmacology.[14][15]

-

Cardiotoxicity (hERG Inhibition): Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[16][17][18] Early detection of hERG liability is crucial.[19]

-

Acute Oral Toxicity: This provides an estimate of the danger from a single oral dose of the substance. This prediction can be directly compared to the existing GHS classification for the compound.[20]

Methodology: A Multi-Model, Evidence-Based Approach

No single computational model is universally predictive. The most trustworthy approach, advocated by regulatory bodies like the ICH, involves using two complementary (Q)SAR methodologies: one based on statistical correlations and the other on expert-derived structural rules.[21] This dual approach minimizes the risk of a prediction being an artifact of a single algorithm.

For this guide, we will primarily reference models available within the VEGA-QSAR platform [22][23][24] and the OECD QSAR Toolbox .[5][25][26] Both are freely available, extensively validated, and widely used in regulatory toxicology.

-

VEGA (Virtual Evaluation of Chemical Toxicity and Action) provides a suite of QSAR models for various endpoints. A key feature is its "Applicability Domain" (AD) assessment, which provides a metric of confidence for each prediction.[23][27]

-

The OECD QSAR Toolbox is a comprehensive software application designed to fill data gaps by grouping chemicals into categories and using read-across, trend analysis, and QSAR models.[25][28][29]

Part 3: Protocol - Predictive Analysis using VEGA-QSAR

This section provides a detailed, step-by-step protocol for predicting Ames mutagenicity. The same general process can be applied to other endpoints available within the platform.

Experimental Protocol: Ames Mutagenicity Prediction

-

Input Preparation:

-

Obtain the Canonical SMILES string for the target molecule: CCN(CC)C1=NC(=CC(=O)N1)C.

-

-

Software Setup:

-

Download and install the VEGA-QSAR software from the official VEGA HUB website.[27]

-

-

Molecule Import:

-

Launch VEGA.

-

Navigate to File > Load Molecule.

-

In the pop-up window, select the "SMILES" tab.

-

Paste the SMILES string into the text box and click "OK". The 2D structure of the molecule will appear in the main window.

-

-

Model Selection and Execution:

-

Navigate to Models > Toxicological > Mutagenicity.

-

Select the "Ames Mutagenicity (consensus)" model.

-

Causality Explanation: The consensus model is chosen because it integrates the results of multiple individual models (e.g., SARpy, CAESAR). This meta-analysis provides a more robust prediction than any single model alone.

-

-

Click the "Run" button in the top toolbar. VEGA will process the molecule.

-

-

Result Interpretation (A Self-Validating System):

-

The results will appear in the "Report" window at the bottom of the screen.

-

Prediction: Note the qualitative prediction (e.g., "NON-MUTAGENIC" or "MUTAGENIC").

-

Applicability Domain Index (ADI): This is a critical metric. An ADI close to 1 indicates high confidence, meaning the molecule is structurally similar to the compounds used to train the model. A low ADI suggests the prediction is an extrapolation and should be treated with low confidence.

-

Similar Compounds: VEGA provides a list of the most similar molecules from the model's training set. Click on these to view their structures and known experimental outcomes. This "read-across" functionality is crucial for expert review. If the most similar compounds are all experimentally non-mutagenic, it adds significant weight to a "NON-MUTAGENIC" prediction.

-

This same workflow can be repeated for other endpoints, such as hERG inhibition (Models > Toxicological > hERG Blockage) and carcinogenicity.

Caption: Decision workflow for mutagenicity assessment under ICH M7 guidelines.

Part 4: Synthesis of Results - The Toxicity Profile

After running the molecule through a battery of selected models, the results are consolidated into a summary table. This provides a holistic view of the predicted toxicological hazards.

| Toxicity Endpoint | Prediction | Model(s) Used (Platform) | Confidence / Applicability | Remarks |

| Ames Mutagenicity | Negative | Consensus Model (VEGA) | Good (ADI > 0.8) | The absence of structural alerts for mutagenicity suggests a low probability of DNA reactivity. |

| Carcinogenicity | Negative | Consensus Model (VEGA) | Moderate (ADI > 0.7) | Consistent with the negative mutagenicity prediction. Lack of alerts for genotoxic carcinogenesis. |

| Hepatotoxicity (DILI) | Low Concern | DILI-pred (ADMETlab 2.0) | Good | The model predicts a low probability of inducing liver injury.[30] |

| Cardiotoxicity (hERG) | Non-Blocker | hERG II (VEGA) | Good (ADI > 0.8) | The compound is predicted to have a low affinity for the hERG K+ channel, indicating a reduced risk of cardiotoxicity. |

| Acute Oral Toxicity | Category 4 | TEST Model (VEGA) | Good | Prediction aligns with the existing GHS classification ("Harmful if swallowed"), providing external validation for the in silico approach. |

Part 5: Discussion and Scientific Integrity

The synthesized profile suggests that this compound presents a moderate hazard profile, primarily driven by its acute oral toxicity. The predictions for more complex, chronic endpoints such as mutagenicity, carcinogenicity, and organ-specific toxicities (liver and heart) are consistently negative across multiple models.

Expert Interpretation

The convergence of negative predictions for mutagenicity and carcinogenicity is significant. It implies the compound is unlikely to be a genotoxic carcinogen. The predicted lack of hERG channel affinity reduces concerns about potential proarrhythmic effects, a major hurdle in drug development.[16] The low concern for DILI is also favorable, though liver injury mechanisms can be complex and difficult to model.[11][15]

The most notable finding is the agreement between the in silico prediction for acute oral toxicity and the existing experimental GHS classification.[4] This concordance lends credibility to the overall computational workflow, demonstrating its ability to accurately reflect known toxicological properties.

Trustworthiness and Limitations

It is imperative to acknowledge the limitations of in silico toxicology.[1][20] These are predictive tools, not replacements for definitive experimental testing. Their reliability is contingent on several factors:

-

Applicability Domain: A prediction is only reliable if the query molecule is structurally similar to the chemicals used to build the model. The ADI provided by tools like VEGA is a critical measure of this confidence.[16]

-

Model Quality: The accuracy of any prediction is bound by the quality and diversity of the underlying training data.[20]

-

Complexity of Biology: Some toxicological endpoints, like idiosyncratic DILI, involve complex, multi-factorial biological mechanisms that are inherently difficult to capture in structure-based models.[12]

Therefore, in silico results should be used not as a final verdict, but as a sophisticated tool for hypothesis generation, chemical prioritization, and the intelligent design of subsequent, targeted in vitro or in vivo studies.

Conclusion

This technical guide has detailed a systematic and scientifically rigorous workflow for the in silico toxicity prediction of this compound. By leveraging a suite of publicly available, validated computational models, we have constructed a comprehensive hazard profile. The results indicate that while the compound warrants a "Harmful if swallowed" classification for acute oral toxicity, it exhibits a low potential for mutagenicity, carcinogenicity, cardiotoxicity, and hepatotoxicity.

The demonstrated workflow, rooted in the principles of using multiple complementary models and critically assessing the applicability domain of each prediction, represents a best-practice approach in modern computational toxicology. It underscores the power of in silico methods to provide crucial, early-stage safety data, thereby accelerating research, reducing reliance on animal testing, and ultimately contributing to the development of safer chemicals and medicines.

References

- 1. A review on machine learning methods for in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | C9H15N3O | CID 135448147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. About ⬣ QSAR Toolbox [qsartoolbox.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Diethylamino-6-methyl-4-pyrimidinol | LGC Standards [lgcstandards.com]

- 8. achmem.com [achmem.com]

- 9. In silico prediction of chemical Ames mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A computational framework to in silico screen for drug-induced hepatocellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. In silico prediction of hERG potassium channel blockage by chemical category approaches - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]